

Application Notes and Protocols: Fosravuconazole in Combination with Other Antifungals

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Fosravuconazole	
Cat. No.:	B1673580	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosravuconazole is a water-soluble prodrug of ravuconazole, a broad-spectrum triazole antifungal agent.[1] Like other triazoles, its mechanism of action involves the inhibition of lanosterol 14-alpha-demethylase, a key enzyme in the ergosterol biosynthesis pathway, which is critical for the integrity of the fungal cell membrane.[1] The increasing prevalence of invasive fungal infections and the emergence of antifungal resistance have prompted research into combination therapies to enhance efficacy, broaden the spectrum of activity, and reduce the potential for resistance development. This document provides a summary of available data on the use of **fosravuconazole**'s active metabolite, ravuconazole, in combination with other antifungal agents, along with detailed protocols for in vitro synergy testing.

Data Presentation: In Vitro and In Vivo Combination Studies of Ravuconazole

The following tables summarize the findings from preclinical studies investigating the interactive effects of ravuconazole with other antifungal classes against various fungal pathogens.

In Vitro Synergy Data



Table 1: Ravuconazole in Combination with Echinocandins and Amphotericin B against Aspergillus spp.

Fungal Species	Combination	Interaction Type	Fractional Inhibitory Concentration (FIC) Index Range	Reference
Aspergillus fumigatus	Ravuconazole + Caspofungin	Synergy	0.26–0.50	[2]
Ravuconazole + Caspofungin + Amphotericin B (0.1 µg/mL)	Synergy (Reduced)	0.57–0.70	[2]	
Ravuconazole + Caspofungin + Amphotericin B (0.2 µg/mL)	Synergy (Reduced)	0.59–0.77	[2]	
Aspergillus flavus	Ravuconazole + Caspofungin	Synergy	0.26–0.50	[2]
Ravuconazole + Caspofungin + Amphotericin B	Synergy (Reduced)	Not specified	[2]	
Aspergillus terreus	Ravuconazole + Caspofungin	Synergy	0.26–0.50	[2]
Ravuconazole + Caspofungin + Amphotericin B	Synergy (Increased)	Not specified	[3]	
Aspergillus fumigatus	Ravuconazole + Micafungin	Synergy	Not specified	[4]



FIC Index Interpretation: \leq 0.5 = Synergy; >0.5 to 4.0 = Indifference/Additive; >4.0 = Antagonism.

In Vivo Efficacy Data

Table 2: Ravuconazole in Combination with Micafungin against Experimental Invasive Pulmonary Aspergillosis in Neutropenic Rabbits

Treatment Group	Mortality Rate	Residual Fungal Burden (Log10 CFU/g)	Reference
Untreated Control	High	High	[4]
Ravuconazole alone	Reduced	Reduced	[4]
Micafungin alone	Reduced	Reduced	[4]
Ravuconazole + Micafungin	Significantly Reduced (P ≤ 0.001)	Significantly Reduced (P ≤ 0.05)	[4]

Experimental Protocols In Vitro Synergy Testing: Checkerboard Broth Microdilution Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for broth dilution antifungal susceptibility testing of filamentous fungi.[5]

Objective: To determine the in vitro interaction between **fosravuconazole** (ravuconazole) and another antifungal agent against a specific fungal isolate.

Materials:

- Fungal isolate
- Fosravuconazole (or ravuconazole) analytical powder
- Second antifungal agent analytical powder



- Dimethyl sulfoxide (DMSO) for drug stock preparation
- RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
- Sterile 96-well flat-bottom microtiter plates
- Spectrophotometer or microplate reader
- Incubator (35°C)

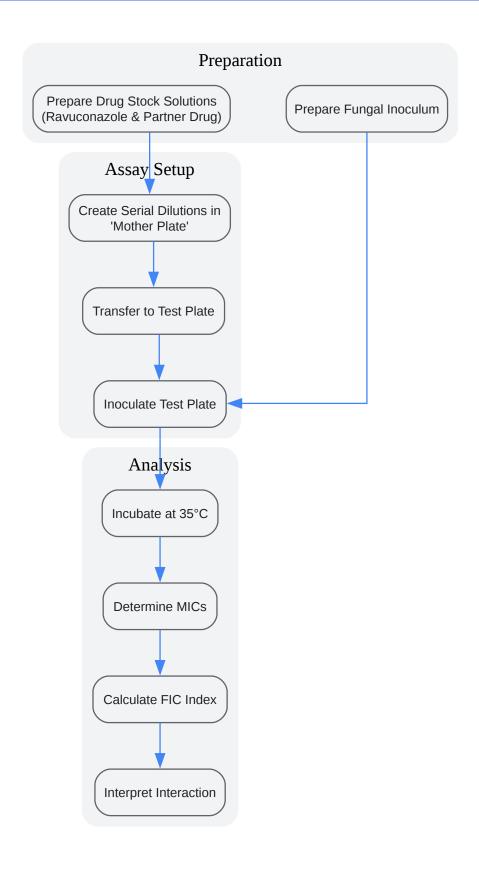
Procedure:

- Drug Stock Preparation: Prepare stock solutions of each antifungal agent in DMSO at a concentration 100 times the highest final concentration to be tested.
- Drug Dilution Plate Preparation:
 - In a separate 96-well plate (the "mother plate"), perform serial dilutions of the two antifungal agents.
 - Add RPMI-1640 to all wells.
 - Along the x-axis (e.g., columns 2-11), create a serial dilution of ravuconazole. Column 1
 will be the ravuconazole-free control, and column 12 will be a sterility control (no drug, no
 inoculum).
 - Along the y-axis (e.g., rows B-G), create a serial dilution of the second antifungal agent.
 Row A will be the drug-free control.
- Inoculum Preparation:
 - Grow the fungal isolate on appropriate agar (e.g., potato dextrose agar) to induce sporulation.
 - Harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80).



- Adjust the conidial suspension to the desired concentration (e.g., 0.4 x 10⁴ to 5 x 10⁴
 CFU/mL) using a hemocytometer or spectrophotometer.
- Inoculation of Test Plate:
 - Transfer aliquots from the mother plate to a new 96-well test plate.
 - Add the prepared fungal inoculum to each well, except for the sterility control wells.
- Incubation: Incubate the plate at 35°C for 48-72 hours, or until growth in the drug-free control well is clearly visible.
- · Reading the Results:
 - Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. The MIC is the lowest concentration that causes a significant inhibition of growth (e.g., ≥50% or ≥90%) compared to the drug-free control.
 - Calculate the Fractional Inhibitory Concentration (FIC) for each drug in a given well:
 - FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
 - FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
 - Calculate the FIC Index (FICI) for each combination:
 - FICI = FIC of Drug A + FIC of Drug B
- Interpretation of Results:
 - Synergy: FICI ≤ 0.5
 - Indifference/Additive: 0.5 < FICI ≤ 4.0
 - Antagonism: FICI > 4.0





Click to download full resolution via product page

Checkerboard Assay Workflow



Time-Kill Curve Analysis

Objective: To assess the rate and extent of fungal killing by **fosravuconazole** (ravuconazole) in combination with another antifungal agent over time.

Materials:

- Fungal isolate
- Fosravuconazole (ravuconazole) and second antifungal agent
- RPMI-1640 medium
- · Sterile culture tubes or flasks
- Shaking incubator (35°C)
- Apparatus for quantitative culture (e.g., spiral plater, sterile spreaders)
- Appropriate agar plates

Procedure:

- Inoculum Preparation: Prepare a standardized fungal inoculum in RPMI-1640 as described in the checkerboard assay protocol, adjusting to a starting concentration of approximately 1-5 x 10^5 CFU/mL.
- Test Setup:
 - Prepare culture tubes with RPMI-1640 containing:
 - No drug (growth control)
 - Ravuconazole alone (at a clinically relevant concentration, e.g., 1x or 2x MIC)
 - Second antifungal agent alone (at a clinically relevant concentration)
 - The combination of ravuconazole and the second agent at the same concentrations.



- Inoculation and Incubation: Inoculate each tube with the prepared fungal suspension and incubate at 35°C with constant agitation.
- Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each tube.
- Quantitative Culture:
 - Perform serial dilutions of the collected samples in sterile saline.
 - Plate a known volume of each dilution onto agar plates.
 - Incubate the plates until colonies are visible and can be counted.
- Data Analysis:
 - Calculate the CFU/mL for each time point and treatment condition.
 - Plot the log10 CFU/mL versus time for each condition.
- Interpretation of Results:
 - Synergy: A ≥2 log10 decrease in CFU/mL with the combination compared to the most active single agent.
 - Indifference: A <2 log10 change in CFU/mL with the combination compared to the most active single agent.
 - Antagonism: A ≥2 log10 increase in CFU/mL with the combination compared to the least active single agent.

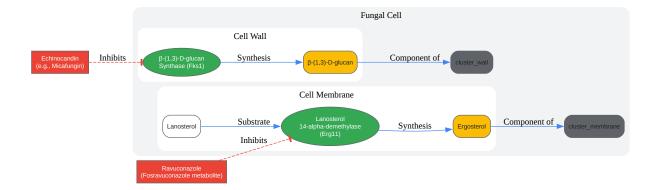
Signaling Pathways and Mechanism of Synergy

The synergistic interaction between triazoles (like ravuconazole) and echinocandins is attributed to their distinct but complementary mechanisms of action targeting different essential components of the fungal cell.



- Ravuconazole (Azole): Inhibits the enzyme lanosterol 14-alpha-demethylase (encoded by the ERG11 gene) in the endoplasmic reticulum. This blocks the synthesis of ergosterol, a primary sterol in the fungal cell membrane, leading to the accumulation of toxic sterol intermediates and compromised membrane integrity.
- Echinocandins (e.g., Micafungin, Caspofungin): Inhibit the β-(1,3)-D-glucan synthase complex (encoded by FKS genes) located in the fungal cell membrane. This disrupts the synthesis of β-(1,3)-D-glucan, a crucial polysaccharide for maintaining the structural rigidity of the fungal cell wall.

The simultaneous disruption of both the cell membrane and the cell wall leads to increased fungal cell stress, structural instability, and ultimately, enhanced fungicidal activity.



Click to download full resolution via product page

Mechanism of Azole-Echinocandin Synergy

Conclusion







The available preclinical data suggest that **fosravuconazole**'s active metabolite, ravuconazole, exhibits synergistic activity when combined with echinocandins against clinically relevant Aspergillus species. The interaction with polyenes like amphotericin B may be more complex, potentially leading to reduced synergy or antagonism depending on the fungal species and drug concentrations. These findings highlight the potential of **fosravuconazole** as a component of combination antifungal therapy. Further in vitro and in vivo studies are warranted to fully elucidate the spectrum of synergistic interactions and to guide the design of future clinical trials. The standardized protocols provided herein offer a framework for conducting such investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Augmenting Azoles with Drug Synergy to Expand the Antifungal Toolbox PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative pharmacodynamic interaction analysis of triple combinations of caspofungin and voriconazole or ravuconazole with subinhibitory concentrations of amphotericin B against Aspergillus spp PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative pharmacodynamic interaction analysis of triple combinations of caspofungin and voriconazole or ravuconazole with subinhibitory concentrations of amphotericin B against Aspergillus spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combination therapy in treatment of experimental pulmonary aspergillosis: synergistic interaction between an antifungal triazole and an echinocandin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Checkerboard Analysis To Evaluate Synergistic Combinations of Existing Antifungal Drugs and Propylene Glycol Monocaprylate in Isolates from Recalcitrant Tinea Corporis and Cruris Patients Harboring Squalene Epoxidase Gene Mutation PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Fosravuconazole in Combination with Other Antifungals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673580#fosravuconazole-use-in-combination-with-other-antifungals]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com